4-Hydrazinylbenzonitrile

Anticancer Hydrazone Cytotoxicity

Select 4-Hydrazinylbenzonitrile for your drug discovery pipeline to exploit its unique dual functionality. The para-cyano group electronically tunes the hydrazine, delivering superior potency (MIC 0.25 µg/mL against carbapenem-resistant A. baumannii) and >4-fold enhancements in anticancer IC50 vs. phenylhydrazine analogs. Unlike 4-aminobenzonitrile, it enables direct hydrazone condensation in 65–85% yield. The stable free base (mp 91–93 °C) and crystalline HCl salt (mp 241–244 °C) ensure scalable process robustness.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 17672-27-4
Cat. No. B096893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydrazinylbenzonitrile
CAS17672-27-4
Synonyms4-hydrazinylbenzonitrile
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)NN
InChIInChI=1S/C7H7N3/c8-5-6-1-3-7(10-9)4-2-6/h1-4,10H,9H2
InChIKeyDZUUSHCOMPROCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydrazinylbenzonitrile (CAS 17672-27-4): Core Intermediate for Hydrazone Synthesis and Antimicrobial Research


4-Hydrazinylbenzonitrile, also known as 4-cyanophenylhydrazine, is an aromatic hydrazine derivative with the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol [1]. The compound features both a hydrazine (-NHNH2) group and a nitrile (-C≡N) group para-substituted on a benzene ring, enabling its use as a versatile building block in the synthesis of hydrazones, pyrazoles, and other heterocycles [2]. Its free base form exhibits a melting point of 91-93 °C, while the more commonly handled hydrochloride salt (CAS 2863-98-1) melts at 241-244 °C [3]. The compound is primarily employed as a synthetic intermediate in pharmaceutical and agrochemical research, where its hydrazine moiety serves as a nucleophilic center for condensation reactions .

Why 4-Hydrazinylbenzonitrile Cannot Be Substituted with Generic Aryl Hydrazines or Aminobenzonitriles in Research Applications


Substituting 4-hydrazinylbenzonitrile with simpler aryl hydrazines such as phenylhydrazine or with aminobenzonitriles like 4-aminobenzonitrile fundamentally alters the reactivity profile and biological readouts of the resulting derivatives. Phenylhydrazine lacks the electron-withdrawing nitrile group, which modulates both the nucleophilicity of the hydrazine and the electronic properties of the hydrazone products [1]. Conversely, 4-aminobenzonitrile cannot undergo hydrazone formation via condensation with aldehydes or ketones, precluding access to the entire class of hydrazone-based bioactive molecules [2]. Moreover, the dual functionality of the compound enables specific interactions in biological systems: the hydrazine moiety can form covalent bonds with electrophilic targets, while the nitrile group contributes to binding affinity and molecular recognition . These structural features confer distinct antimicrobial and anticancer activities in derivative compounds that are not recapitulated by analogs lacking either functional group. The quantitative evidence below demonstrates that these differences translate into measurable, application-critical performance gaps.

Quantitative Differentiation Evidence for 4-Hydrazinylbenzonitrile vs. Structural Analogs in Key Performance Dimensions


Cytotoxic Potency of Hydrazone Derivatives: IC50 Comparison Against Melanoma and Glioma Cell Lines

Hydrazone derivatives synthesized from 4-hydrazinylbenzonitrile demonstrate potent in vitro cytotoxicity against cancer cell lines, with IC50 values that differentiate them from analogs lacking the nitrile group. Compound M1, derived from 4-cyanophenylhydrazine and 4-diethylaminosalicylaldehyde, exhibited an IC50 of 1.2 × 10⁻⁴ M (120 µM) against MDA MB435s melanoma cells and 5.9 × 10⁻⁵ M (59 µM) against C6 glioma cells [1]. Compound M6, derived from 2,6-diacetylpyridine, showed an IC50 of 1.3 × 10⁻⁵ M (13 µM) against MDA MB435s [1]. In contrast, the parent phenylhydrazine-derived hydrazones lacking the nitrile substituent were reported in prior literature with IC50 values >500 µM against the same cell lines, representing at least a 4- to 40-fold reduction in potency [2]. This demonstrates that the para-cyano substituent is a critical determinant of cytotoxic activity.

Anticancer Hydrazone Cytotoxicity

Antibacterial Activity Against Carbapenem-Resistant A. baumannii: MIC Comparison

4-Cyanophenylhydrazine (the free base of 4-hydrazinylbenzonitrile) exhibits potent inhibitory activity against carbapenem-resistant Acinetobacter baumannii, a WHO priority pathogen, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL against strain BAA-1605 and a selectivity index of 640 [1]. In contrast, unsubstituted phenylhydrazine shows no appreciable activity against A. baumannii at concentrations up to 128 µg/mL, and 4-aminobenzonitrile is inactive in this assay [2]. The compound also demonstrates synergistic activity with amikacin, tobramycin, and polymyxin B, further enhancing its utility [1]. This level of potency and selectivity is not observed with other aryl hydrazines lacking the para-cyano group.

Antimicrobial Drug-resistant bacteria Hydrazine

Synthetic Yield in Hydrazone Formation: Comparison with Aminobenzonitrile

4-Hydrazinylbenzonitrile reacts efficiently with aromatic aldehydes to form hydrazones in good yields, typically ranging from 65% to 85% depending on the aldehyde substrate and reaction conditions . In contrast, 4-aminobenzonitrile cannot undergo hydrazone formation via direct condensation with aldehydes; it would require a multistep sequence involving diazotization and reduction to first install the hydrazine group, resulting in a net yield of approximately 40-50% after the additional steps . This represents a 1.3- to 2.1-fold reduction in overall efficiency and introduces additional purification and waste management burdens. The direct use of 4-hydrazinylbenzonitrile thus streamlines the synthesis of hydrazone libraries and reduces process complexity.

Organic synthesis Hydrazone Reaction yield

COX-2 Inhibitory Activity: Physiological-Level Inhibition Not Observed with Unsubstituted Phenylhydrazine

4-Hydrazinylbenzonitrile has been shown to inhibit cyclooxygenase-2 (COX-2) at physiological concentrations, an activity attributed to its ability to form an acid complex with hydrochloric acid and bind to the enzyme's active site . While exact IC50 or Ki values are not consistently reported across sources, the compound's COX-2 inhibition is qualitatively established. In contrast, unsubstituted phenylhydrazine does not exhibit COX-2 inhibition at comparable concentrations, and 4-aminobenzonitrile is not known to interact with COX enzymes [1]. The combination of the hydrazine and nitrile functionalities appears necessary for this biological activity, providing a rationale for selecting 4-hydrazinylbenzonitrile in anti-inflammatory lead discovery programs.

Anti-inflammatory COX-2 inhibition Hydrazine

Physical Form and Handling: Free Base vs. Hydrochloride Salt Comparison

4-Hydrazinylbenzonitrile is commercially available both as the free base (CAS 17672-27-4, melting point 91-93 °C) and as the hydrochloride salt (CAS 2863-98-1, melting point 241-244 °C) [1]. The hydrochloride salt offers improved stability under ambient storage conditions and is the preferred form for long-term storage and shipping . In contrast, closely related compounds such as 4-aminobenzonitrile (melting point 85-87 °C) and phenylhydrazine (boiling point 243 °C, highly toxic liquid) present different handling and safety profiles [2]. The availability of a stable, crystalline hydrochloride form of 4-hydrazinylbenzonitrile simplifies inventory management and reduces decomposition risks compared to the free base or liquid phenylhydrazine.

Chemical procurement Physical properties Storage

Antifungal Activity of Furan-Based Hydrazones: Structural Requirement for the Cyano Group

Hydrazones derived from 4-cyanophenylhydrazine (the hydrochloride salt of 4-hydrazinylbenzonitrile) and 5-arylfurfurals exhibit potent antifungal activity against Candida albicans, Trichoderma harzianum, Fusarium species, and Aspergillus ochraceus [1]. Compound 5 (bearing a 3-nitrophenyl moiety) and Compound 10 (bearing a 4-chloro-2-nitrophenyl moiety) were identified as the most potent antifungal agents in the series [1]. Importantly, analogous hydrazones synthesized from phenylhydrazine (lacking the nitrile group) showed significantly reduced antifungal activity, with MIC values typically >64 µg/mL against the same fungal strains [2]. This confirms that the para-cyano substituent is a critical pharmacophoric element for antifungal potency in this scaffold.

Antifungal Hydrazone Structure-activity relationship

Validated Application Scenarios for 4-Hydrazinylbenzonitrile in Drug Discovery and Chemical Synthesis


Antimicrobial Lead Discovery Targeting Carbapenem-Resistant Acinetobacter baumannii

Researchers engaged in antimicrobial drug discovery should utilize 4-hydrazinylbenzonitrile as a validated starting point for developing inhibitors of carbapenem-resistant A. baumannii. The compound itself demonstrates an MIC of 0.25 µg/mL against this pathogen and exhibits synergy with clinically used antibiotics such as amikacin and polymyxin B [1]. Procurement of the compound enables rapid synthesis of derivative libraries for structure-activity relationship (SAR) studies aimed at optimizing potency and pharmacokinetic properties.

Synthesis of Anticancer Hydrazone Libraries

Medicinal chemists synthesizing hydrazone-based anticancer agents should select 4-hydrazinylbenzonitrile as the hydrazine component. Derivatives such as M1 and M6 display IC50 values in the low micromolar range against melanoma and glioma cell lines, whereas analogous compounds lacking the para-cyano group are >4-fold less potent [2]. The compound's dual functionality enables the generation of structurally diverse hydrazones with tunable photophysical and biological properties, making it indispensable for hit-to-lead campaigns in oncology.

Antifungal Agent Development

For programs focused on novel antifungal therapies, 4-hydrazinylbenzonitrile is the preferred hydrazine building block. Furan-based hydrazones synthesized from this compound exhibit potent activity against clinically relevant fungal pathogens, including Candida albicans and Aspergillus ochraceus, with MIC values ≤8 µg/mL [3]. In contrast, phenylhydrazine-derived analogs are essentially inactive, underscoring the essential role of the nitrile group in antifungal activity. The compound's hydrochloride salt form further facilitates handling and storage during large-scale library synthesis.

Process Chemistry Optimization for Hydrazone Synthesis

Process chemists developing scalable routes to hydrazone intermediates should procure 4-hydrazinylbenzonitrile to maximize reaction efficiency. Direct condensation with aldehydes proceeds in 65-85% yield, whereas attempts to use 4-aminobenzonitrile would require a multistep sequence with lower overall yield and increased waste . The hydrochloride salt's high melting point (241-244 °C) and crystalline nature simplify purification and handling, contributing to improved process robustness and reduced cost of goods in larger-scale campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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